molecular formula C7H6ClNO3 B2825564 Methyl 6-chloro-5-hydroxypicolinate CAS No. 1256808-87-3

Methyl 6-chloro-5-hydroxypicolinate

Cat. No.: B2825564
CAS No.: 1256808-87-3
M. Wt: 187.58
InChI Key: WHAOZRVKYQVKQD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-hydroxypicolinate, also known as Methyl 6-chloro-5-hydroxy-2-pyridinecarboxylate, is a chemical compound with the molecular formula C(_7)H(_6)ClNO(_3). It is a derivative of picolinic acid and features a chlorine atom and a hydroxyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-hydroxypicolinate can be synthesized through several methods. One common approach involves the chlorination of methyl 5-hydroxypicolinate. This reaction typically uses thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) as chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-chloro-5-hydroxypicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-hydroxypicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-5-hydroxypicolinate is unique due to the presence of both chlorine and hydroxyl groups on the pyridine ring, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

methyl 6-chloro-5-hydroxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAOZRVKYQVKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256808-87-3
Record name methyl 6-chloro-5-hydroxypyridine-2-carboxylate
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